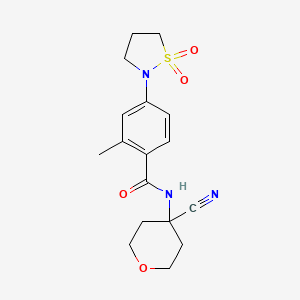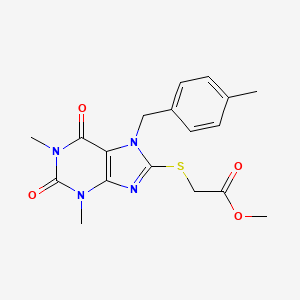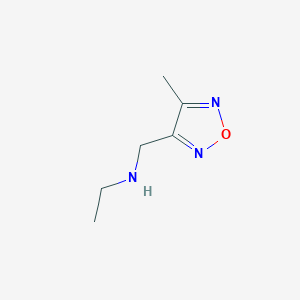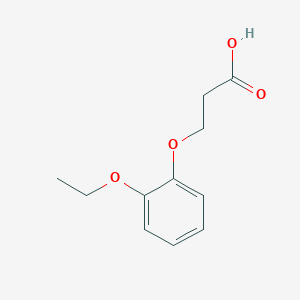
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.485. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Studies have demonstrated that compounds containing the 1,2,4-oxadiazole moiety, similar to the one in the chemical structure of interest, exhibit antimycobacterial activity against Mycobacterium tuberculosis. These compounds act as carboxylic acid isosteres and have been synthesized and tested for their effectiveness in treating tuberculosis. The derivatives were designed to improve cellular permeability and expected to become biotransformed to active species upon entering the mycobacterial cell, showing potency up to 16 times that of pyrazinamide in some instances (Gezginci, Martin, & Franzblau, 1998).
Antiallergic Properties
Another significant area of application is the synthesis of antiallergic agents. The structural features of the compound, notably the presence of an isopropyl group and 1,2,4-oxadiazole, have been linked to enhanced antiallergic activity. These features were explored in the development of new antiallergic medications, with certain derivatives showing promise in preclinical studies. Some compounds demonstrated antiallergic activities that were significantly higher than those of established treatments, indicating the potential for clinical development (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Antitumor and Anti-5-lipoxygenase Agents
Research has also been conducted on novel pyrazolopyrimidines derivatives, aiming to explore their anticancer and anti-5-lipoxygenase activities. These derivatives, including structures akin to the compound of interest, were synthesized and tested against various cancer cell lines and for their ability to inhibit the 5-lipoxygenase enzyme. The studies revealed that some derivatives possess significant antitumor activities and the potential to act as anti-5-lipoxygenase agents, making them candidates for further investigation in cancer therapy (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antibacterial Activity
Additionally, compounds containing the pyrazolopyridine motif have been synthesized and screened for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. These studies have shown that derivatives with specific substituents, such as the carboxamide group at certain positions, exhibited moderate to good antibacterial activity, indicating their potential as leads for the development of new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Eigenschaften
IUPAC Name |
5-methyl-N-[(2-methylphenyl)methyl]-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-14(2)21-27-23(31-28-21)18-9-10-20(24-12-18)29-16(4)19(13-26-29)22(30)25-11-17-8-6-5-7-15(17)3/h5-10,12-14H,11H2,1-4H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVXEOKPTXDNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2)C3=NC=C(C=C3)C4=NC(=NO4)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2379423.png)
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2379425.png)
![2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2379427.png)

![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)
![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)



![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)

![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)

